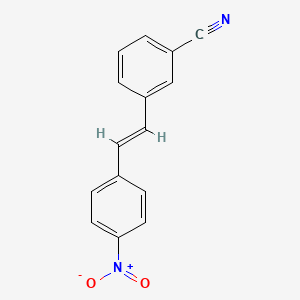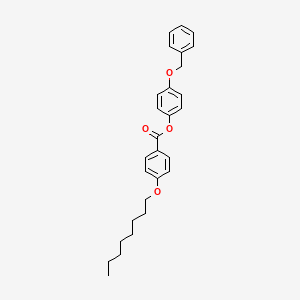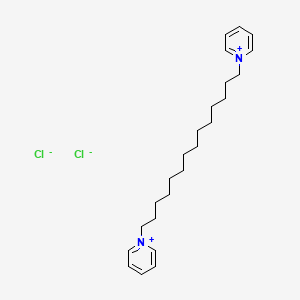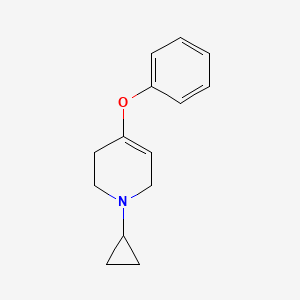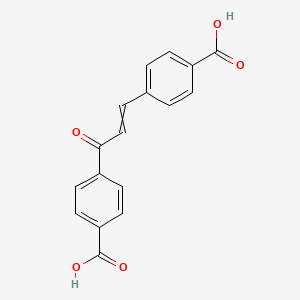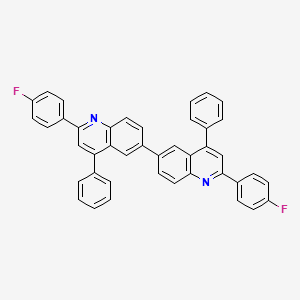
6,6'-Biquinoline, 2,2'-bis(4-fluorophenyl)-4,4'-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- is a complex organic compound that belongs to the family of biquinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Suzuki Coupling Reaction: This method involves the coupling of boronic acids with halogenated quinolines in the presence of a palladium catalyst.
Friedländer Synthesis: This classical method involves the condensation of aniline derivatives with ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve:
Catalyst Selection: Choosing the right catalyst to enhance reaction efficiency.
Reaction Temperature and Pressure: Controlling these parameters to favor the desired product formation.
Purification Techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Potential use in bioimaging and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- depends on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or DNA.
Pathways Involved: It may modulate signaling pathways, induce apoptosis, or inhibit microbial growth.
類似化合物との比較
Similar Compounds
6,6’-Biquinoline: A simpler analog without the phenyl and fluorophenyl substitutions.
2,2’-Biquinoline: Another analog with different substitution patterns.
Uniqueness
6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties, such as enhanced fluorescence or specific binding affinities.
特性
CAS番号 |
180268-07-9 |
|---|---|
分子式 |
C42H26F2N2 |
分子量 |
596.7 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-6-[2-(4-fluorophenyl)-4-phenylquinolin-6-yl]-4-phenylquinoline |
InChI |
InChI=1S/C42H26F2N2/c43-33-17-11-29(12-18-33)41-25-35(27-7-3-1-4-8-27)37-23-31(15-21-39(37)45-41)32-16-22-40-38(24-32)36(28-9-5-2-6-10-28)26-42(46-40)30-13-19-34(44)20-14-30/h1-26H |
InChIキー |
XWMUPHJFKPRXFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5C6=CC=CC=C6)C7=CC=C(C=C7)F)C8=CC=C(C=C8)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)

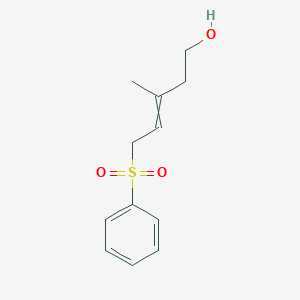
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)

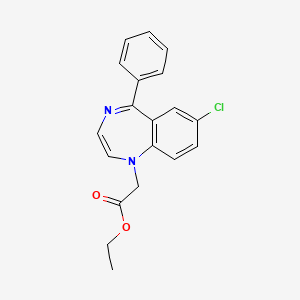
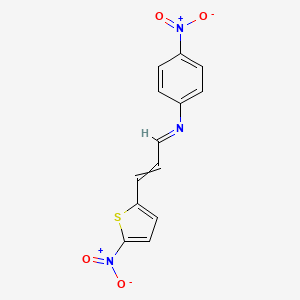
![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)
